Isobutyl Phosphorodichloridate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

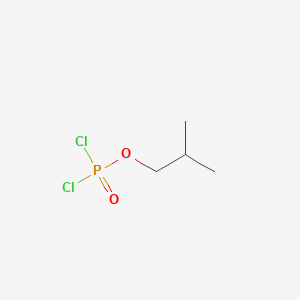

Isobutyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C4H10Cl2O2P. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isobutyl Phosphorodichloridate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl3) with isobutanol (2-methylpropan-1-ol) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

PCl3+C4H9OH→C4H9PCl2+HCl

The resulting product, this compound, is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Isobutyl phosphorodichloridate reacts with nucleophiles (e.g., amines, alcohols) to form phosphoramidates or mixed phosphate esters.

Reaction with Amines

General pathway :

(iBuO)2P(O)Cl2+2RNH2→(iBuO)2P(O)(NHR)2+2HCl

-

Amine (2.1 mol) is added to the dichloridate in dichloromethane (DCM) at −78°C.

-

Catalyzed by N-methylimidazole (4 mol%), with stirring for 4–12 hours at room temperature.

-

Yields range from 52–99% , depending on amine nucleophilicity and steric factors.

Example : Reaction with benzylamine produces bis(benzylamido)isobutyl phosphate, isolated via silica chromatography (eluent: chloroform → 4% MeOH/chloroform) .

Reaction with Alcohols

Application : Synthesis of mixed phosphate triesters.

(iBuO)2P(O)Cl2+2ROH→(iBuO)2P(O)(OR)2+2HCl

-

Alcohol (2 mol) and sodium iodide (1.2 mol) in acetone, stirred at 20°C for 6 hours.

-

Yields: 60–93% , with bulky alcohols requiring higher temperatures (e.g., 50°C).

Catalytic Cross-Coupling Reactions

This compound participates in metal-catalyzed P–N bond formations.

Copper-Catalyzed Coupling

Mechanism : Oxidative cross-coupling with amines using Cu(I) or Cu(II) catalysts .

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| CuI (20 mol%) | MeCN | 55°C | 16–98% | |

| CuBr (5 mol%) | EtOAc | 20°C | 20–94% |

Example : Coupling with indole derivatives affords P–N-coupled products in 86–96% yield under mild conditions .

Iron Oxide-Mediated Reactions

Conditions : Fe<sub>3</sub>O<sub>4</sub>@MgO (15 mol%) in CCl<sub>4</sub> at 20°C .

-

Ideal for aliphatic amines, yielding 52–85% with minimal byproducts.

Hydrolysis and Stability

This compound is moisture-sensitive, undergoing hydrolysis to phosphoric acid derivatives:

(iBuO)2P(O)Cl2+2H2O→(iBuO)2P(O)(OH)2+2HCl

Kinetics : Hydrolysis accelerates in protic solvents (e.g., MeOH, EtOH) or with base (e.g., TEA) .

Aplicaciones Científicas De Investigación

Isobutyl Phosphorodichloridate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Isobutyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

Methyl dichlorophosphate: Similar in structure but with a methyl group instead of a 2-methylpropyl group.

Ethyl dichlorophosphate: Contains an ethyl group instead of a 2-methylpropyl group.

Phenyl dichlorophosphate: Contains a phenyl group instead of a 2-methylpropyl group.

Uniqueness

Isobutyl Phosphorodichloridate is unique due to its specific reactivity and the steric effects of the 2-methylpropyl group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Propiedades

Número CAS |

62485-00-1 |

|---|---|

Fórmula molecular |

C4H9Cl2O2P |

Peso molecular |

190.99 g/mol |

Nombre IUPAC |

1-dichlorophosphoryloxy-2-methylpropane |

InChI |

InChI=1S/C4H9Cl2O2P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3 |

Clave InChI |

XRTVITYWUANMNO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COP(=O)(Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.